![molecular formula C5H2Cl2N4 B3058371 2,8-dichloro-7H-purine CAS No. 89166-91-6](/img/structure/B3058371.png)
2,8-dichloro-7H-purine
Overview
Description
2,8-dichloro-7H-purine is a purine derivative that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of adenosine deaminase, an enzyme that plays a crucial role in purine metabolism.
Mechanism of Action
The mechanism of action of 2,8-dichloro-7H-purine is based on its ability to inhibit adenosine deaminase, which is an enzyme that catalyzes the deamination of adenosine to inosine. This inhibition leads to an increase in the concentration of adenosine, which can activate adenosine receptors and modulate various physiological processes.
Biochemical and Physiological Effects:
2,8-dichloro-7H-purine has been shown to have various biochemical and physiological effects. Inhibition of adenosine deaminase by this compound results in an increase in the concentration of adenosine, which can modulate immune responses, induce apoptosis, and affect neurotransmitter release. Additionally, 2,8-dichloro-7H-purine has been shown to have anti-inflammatory and anti-tumor effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2,8-dichloro-7H-purine in lab experiments is its potent inhibition of adenosine deaminase. This allows for the investigation of the role of adenosine deaminase in various physiological processes. However, one limitation of using this compound is its potential toxicity, which can affect cell viability and lead to false results.
Future Directions
There are several future directions for the use of 2,8-dichloro-7H-purine in scientific research. One potential direction is the investigation of its therapeutic potential in the treatment of cancer, autoimmune disorders, and infectious diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-tumor effects of this compound. Finally, the development of more selective inhibitors of adenosine deaminase could lead to the discovery of novel therapeutic targets.
Scientific Research Applications
2,8-dichloro-7H-purine has been used extensively in scientific research as an inhibitor of adenosine deaminase. This compound has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune disorders, and infectious diseases. Additionally, 2,8-dichloro-7H-purine has been used as a tool in biochemical and physiological studies to investigate the role of adenosine deaminase in purine metabolism.
properties
IUPAC Name |
2,8-dichloro-7H-purine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4/c6-4-8-1-2-3(10-4)11-5(7)9-2/h1H,(H,8,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLJIIILKATPAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)Cl)N=C(N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50289984 | |
Record name | 2,8-dichloro-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50289984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-dichloro-7H-purine | |
CAS RN |
89166-91-6 | |
Record name | NSC65992 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65992 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,8-dichloro-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50289984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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